molecular formula C8H11NO3 B13214773 1-Oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid

1-Oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid

Cat. No.: B13214773
M. Wt: 169.18 g/mol
InChI Key: FUFDYHXREOZMSW-UHFFFAOYSA-N
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Description

1-Oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid is a heterocyclic compound featuring a spirocyclic scaffold with a fused oxazole ring. Its unique structure combines a bicyclic system (spiro[4.4]nonene) with an oxygen and nitrogen heteroatom arrangement, making it a valuable intermediate in medicinal chemistry and drug design.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

1-oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid

InChI

InChI=1S/C8H11NO3/c10-7(11)6-5-8(12-9-6)3-1-2-4-8/h1-5H2,(H,10,11)

InChI Key

FUFDYHXREOZMSW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Classical Synthesis via Cyclohexanone, Ammonia, and Sodium Hypochlorite

The most commonly reported synthesis involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This process is a ring-expansion and spirocyclization reaction that forms the spirocyclic heterocycle with the carboxylic acid group.

  • Reaction conditions: The reaction is highly exothermic and requires careful temperature control to avoid side reactions and ensure safety.
  • Improvements: Use of microreaction systems has been shown to enhance reaction controllability, improve yield, and increase safety by better heat dissipation and precise reagent mixing.
  • Mechanism: The reaction likely proceeds via an in situ formation of an intermediate oxime or chloramine species, followed by intramolecular cyclization and oxidation to form the spirocarboxylic acid.

This method is practical and scalable, making it the preferred route in many laboratories.

Cyclization of 4-Acetyl-4-carbamoyloxypiperidine Derivatives

A patented synthetic approach involves the preparation of spirocyclic compounds by cyclizing 4-acetyl-4-carbamoyloxypiperidine derivatives under acidic or basic conditions.

  • Stepwise process:

    • Reaction of 4-ethynyl-4-hydroxypiperidine derivatives with isocyanates to form carbamoyloxypiperidine intermediates.
    • Cyclization of these intermediates in acidic medium (using dry hydrogen halides or carboxylic acids) or basic medium to form the spirocyclic core.
    • Hydrolysis or further functional group manipulation to yield the target spirocarboxylic acid.
  • Solvents: Inert organic solvents such as diethyl ether, tetrahydrofuran, or dioxane are used during cyclization.

This method allows for structural variation at different positions of the spirocycle, enabling access to analogues for medicinal chemistry studies.

Multi-Step Synthesis Involving Spirocyclic Intermediates

Several research articles describe the preparation of spirocyclic scaffolds related to 1-oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid using multi-step synthetic sequences:

  • Starting from protected amino alcohols or piperidine derivatives.
  • Introduction of iodine or other leaving groups at strategic positions.
  • Subsequent ring closure and deprotection steps to afford the free acid.

Comparative Summary of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Cyclohexanone + Ammonia + NaOCl Cyclohexanone, NH3, NaOCl Exothermic, microreactor preferred Simple, scalable, direct synthesis Requires careful temperature control
Cyclization of 4-acetyl-4-carbamoyloxypiperidine 4-Ethynyl-4-hydroxypiperidine, isocyanates Acidic/basic cyclization in inert solvents Structural diversity possible Multi-step, requires intermediate synthesis
Multi-step spirocyclic intermediate synthesis Protected amino alcohols, iodination reagents Multiple steps, deprotection Allows functional group variation Longer synthesis time
Reaction of spirocyclic ketones with amines Spirocyclic ketones, amines, acid hydrolysis Solvent-dependent, mild conditions Versatile for analog synthesis May require purification steps

Chemical Reactions Analysis

1-Oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid involves its role as an electrophilic aminating agent. It reacts with nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in organic synthesis and the development of new pharmaceuticals .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Spirocyclic Systems

The spirocyclic framework and heteroatom positioning significantly influence physicochemical and biological properties. Key comparisons include:

Compound Name Spiro System Heteroatoms Key Substituents Biological Activity/Application Source Evidence
1-Oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid [4.4] 1O, 1N Carboxylic acid at C3 Anticancer intermediates, BACE1 inhibition (analogs)
Aerothioonin (1-oxa-2-azaspiro[4.5]deca-2,6,8-trienecarbamido) [4.5] 1O, 1N Terminal carbamido groups Inactive in anti-migratory assays
Asperterpene A (1,2,5-trimethyl-4,9-dioxobicyclo[3.3.1]non-2-ene-3-carboxylic acid) [3.3.1] 2O Methyl groups, dioxo system Potent BACE1 inhibitor (IC50: 78 nM)
(6R,7R)-3-(Acetoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid [4.2.0] 1S, 1N Acetoxymethyl, thia group Antibacterial (cephalosporin analog)
1,7-Dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid [4.4] 2O, 1N Additional oxygen atom Synthetic intermediate (unreported bioactivity)

Impact of Spiro Ring Size and Heteroatoms

  • Spiro[4.4] vs. Spiro[4.5]: Aerothioonin ([4.5] system) lacks anti-migratory activity, whereas spiro[4.4] derivatives (e.g., subereamol line A) show nanomolar IC50 values. The larger [4.5] ring may hinder receptor binding due to steric bulk .
  • In contrast, sulfur-containing analogs (e.g., cephalosporins) leverage thia groups for antibacterial activity .

Substituent Effects on Bioactivity

  • Carboxylic Acid vs. Ester Derivatives: The free carboxylic acid in 1-oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid enhances polarity and binding to enzymatic pockets. Esterified derivatives (e.g., ethyl or tert-butyl esters) improve membrane permeability but reduce direct target engagement .
  • Terminal Modifications : Subereamol line A’s ethyl carbamate group is essential for activity, while bulkier substituents (e.g., spiro[4.5]-carbamido in Aerothioonin) abolish activity, emphasizing the need for compact terminal groups .

Key Research Findings

  • BACE1 Inhibition : Asperterpene analogs demonstrate that spirocyclic carboxylic acids with dioxo systems achieve sub-100 nM IC50 values, outperforming clinical candidates like LY2811376 .
  • Anticancer Potential: Spiro[4.4]nonene derivatives inhibit metastatic breast cancer cell migration at nanomolar concentrations, with structure-activity relationships (SARs) highlighting the necessity of small terminal substituents .
  • Antibacterial Applications : Cephalosporin analogs with spiro[4.2.0] systems retain activity against resistant strains, though sulfur substitution alters pharmacokinetic profiles .

Biological Activity

1-Oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid (CAS Number: 1015771-42-2) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

The molecular formula of 1-Oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid is C8H11NO3C_8H_{11}NO_3 with a molecular weight of 169.18 g/mol. The compound features a spirocyclic structure, which is significant for its biological activity.

PropertyValue
CAS Number1015771-42-2
Molecular FormulaC₈H₁₁NO₃
Molecular Weight169.18 g/mol
StructureSpirocyclic

Antimicrobial Activity

Research indicates that 1-Oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly multidrug-resistant (MDR) pathogens. A notable study highlighted its activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating resistant infections .

Case Study: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, the compound was tested against a panel of MDR strains. The results indicated that it inhibited bacterial growth at concentrations as low as 32 µg/mL, showcasing its potential as an alternative to traditional antibiotics .

Anticancer Activity

The anticancer properties of 1-Oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid have also been explored extensively. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines, including lung adenocarcinoma (A549) cells.

Mechanism of Action
The proposed mechanism involves the inhibition of specific enzymes or receptors associated with cancer cell growth and survival pathways. Similar compounds have been shown to interfere with angiogenesis and cell cycle regulation, leading to apoptosis in cancer cells .

Case Study: Anticancer Efficacy
In vitro assays revealed that the compound reduced A549 cell viability by approximately 60% at a concentration of 100 µM after 24 hours of treatment, comparable to established chemotherapeutics like cisplatin . Further modifications to the compound's structure enhanced its potency, indicating that structural optimization could lead to more effective anticancer agents.

Synthesis and Structural Modifications

The synthesis of 1-Oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid typically involves multi-step processes including cyclization reactions that form the spirocyclic core. The introduction of various substituents has been shown to impact both antimicrobial and anticancer activities significantly.

Common Synthetic Routes:

  • Cyclization Reactions: Utilizing precursors that can undergo cyclization to form the spiro structure.
  • Functional Group Modifications: Altering functional groups to enhance biological activity.

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